3-Fluoro-4-(methoxymethyl)aniline (CAS 1341785-86-1): A Technical Guide to Its Application in Selective Kinase Inhibitor Synthesis
3-Fluoro-4-(methoxymethyl)aniline (CAS 1341785-86-1): A Technical Guide to Its Application in Selective Kinase Inhibitor Synthesis
Executive Summary
In the landscape of targeted oncology and precision medicine, the rational design of kinase inhibitors relies heavily on specialized building blocks. 3-Fluoro-4-(methoxymethyl)aniline (CAS 1341785-86-1) has emerged as a critical pharmaceutical intermediate, particularly in the synthesis of novel condensed pyrimidine compounds designed to selectively inhibit the RET (Rearranged during Transfection) receptor tyrosine kinase[1].
This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical profile, its mechanistic role in drug design, and a field-proven, self-validating protocol for its integration into active pharmaceutical ingredients (APIs).
Physicochemical Profile & Structural Rationale
To utilize CAS 1341785-86-1 effectively, researchers must understand its quantitative parameters and how its structural features dictate its chemical behavior.
Quantitative Chemical Properties
The following table summarizes the core physicochemical data required for handling and stoichiometric calculations[2],:
| Property | Value |
| Chemical Name | 3-Fluoro-4-(methoxymethyl)aniline |
| CAS Number | 1341785-86-1 |
| Molecular Formula | C8H10FNO |
| Molecular Weight | 155.17 g/mol |
| Purity Standard | ≥95% to 97% |
| Physical State | Light-yellow to yellow powder or crystals |
| Storage Conditions | 2-8°C, inert atmosphere, dark place |
Mechanistic Role in Drug Design (E-E-A-T)
The selection of this specific aniline derivative in drug discovery is not arbitrary; it is driven by precise structure-activity relationship (SAR) requirements:
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The Aniline Moiety: Acts as the primary nucleophile for amide bond formation, serving as the critical linker between the functionalized phenyl ring and the heterocyclic core (e.g., pyrrolopyrimidine)[1].
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The 3-Fluoro Substituent: Fluorine exerts a strong inductive electron-withdrawing effect. Chemically, this lowers the pKa of the adjacent amine, making it less nucleophilic and requiring robust coupling conditions. Pharmacologically, the fluorine atom provides metabolic stability by blocking cytochrome P450-mediated oxidation at that position, while its electronegativity modulates the conformation of the resulting amide bond to perfectly fit the kinase binding pocket.
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The 4-Methoxymethyl (MOM) Group: This group optimizes the lipophilicity (LogP) of the final drug molecule. The oxygen atom acts as a hydrogen-bond acceptor, designed to interact favorably with the solvent-exposed regions or specific amino acid residues near the kinase hinge region.
Pharmacological Application: Targeting RET Kinase
RET is a receptor tyrosine kinase that, when mutated or fused, acts as a potent oncogenic driver in cancers such as non-small cell lung cancer (NSCLC) and thyroid cancer[3]. Historically, multikinase inhibitors suppressed RET but also caused severe off-target toxicities by inhibiting other pathways (e.g., VEGFR, Src)[3].
CAS 1341785-86-1 is utilized to synthesize next-generation, highly selective RET inhibitors. By incorporating this specific building block, developers can achieve high inhibitory activity against RET while maintaining low inhibitory activity against off-target kinases[3].
Caption: RET kinase signaling pathway and targeted inhibition mechanism.
Self-Validating Synthetic Protocol: Amide Coupling
Caption: Synthetic workflow for coupling CAS 1341785-86-1 to a pyrimidine core.
Step-by-Step Methodology
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Preparation & Activation: Dissolve the heterocyclic carboxylic acid core (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.
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Causality: DMF is selected because it fully solubilizes both the polar carboxylic acid and the coupling reagents, ensuring a homogeneous reaction.
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Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) followed by HATU (1.2 eq). Stir for 15 minutes at room temperature.
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Causality: DIPEA acts as a non-nucleophilic base to deprotonate the acid. HATU is strictly required here; it generates a highly reactive HOAt ester intermediate capable of overcoming the reduced nucleophilicity of the fluorinated aniline.
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Nucleophilic Addition: Add 3-Fluoro-4-(methoxymethyl)aniline (1.1 eq)[2] to the activated mixture. Stir at room temperature for 2 to 4 hours[1].
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In-Process Control (IPC) & Self-Validation: Withdraw a 5 µL aliquot, quench in 1 mL of methanol, and analyze via LC-MS.
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Validation Logic: The system validates itself by tracking the exact mass. The disappearance of the aniline peak (m/z 156.1) and the emergence of the target product mass confirm successful coupling. If the unreacted aniline peak area remains >5%, the reaction is incomplete, and an additional 0.2 eq of HATU/DIPEA is spiked to force completion.
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Quenching & Extraction: Once validated by LC-MS, pour the mixture into ice water. The crude amide will precipitate. Filter and wash extensively with water.
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Causality: Water washing effectively removes the DMF solvent and the water-soluble HOAt/tetramethylurea byproducts generated by HATU.
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Purification: Purify the crude solid via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to yield the pharmaceutical-grade kinase inhibitor[1].
Analytical Validation Standards
To guarantee the integrity of CAS 1341785-86-1 before utilizing it in multi-step synthesis, incoming quality control must be rigorously applied[4]. The following analytical metrics provide a self-validating framework for raw material verification:
| Analytical Method | Target Metric | Self-Validating Purpose |
| LC-MS (ESI+) | m/z [M+H]⁺ = 156.1 | Confirms the exact molecular weight and the absence of unreacted precursors or degradation products. |
| ¹H NMR (DMSO-d6) | Diagnostic MOM peaks | Validates the integrity of the methoxymethyl ether linkage (singlets for -CH₂- and -OCH₃). |
| ¹⁹F NMR | Single peak | Confirms the presence and correct ortho/meta positioning of the fluorine atom on the aromatic ring. |
| HPLC (UV 254 nm) | >97% Area Under Curve | Ensures pharmaceutical-grade purity prior to downstream amide coupling, preventing the carryover of impurities. |
References
- Fujita, H., et al. "Novel condensed pyrimidine compound or salt thereof". Patent AU2017222908B2. Google Patents.
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CalPacLab. "3-Fluoro-4-(methoxymethyl)aniline, min 97%". CP Lab Chemicals. URL: [Link]
Sources
- 1. AU2017222908B2 - Novel condensed pyrimidine compound or salt thereof - Google Patents [patents.google.com]
- 2. calpaclab.com [calpaclab.com]
- 3. AU2017222908B2 - Novel condensed pyrimidine compound or salt thereof - Google Patents [patents.google.com]
- 4. CAS 1341785-86-1 | 3-Fluoro-4-(methoxymethyl)aniline - Synblock [synblock.com]
